5-Fluoro-2-(piperidin-4-yl)pyridine CAS number and molecular data
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes confirmed chemical data with field-proven synthetic methodologies and medicinal chemistry rationale.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes confirmed chemical data with field-proven synthetic methodologies and medicinal chemistry rationale.
5-Fluoro-2-(piperidin-4-yl)pyridine is a high-value heterocyclic scaffold used extensively in the design of CNS-active agents and kinase inhibitors. Structurally, it functions as a bioisostere of the phenyl-piperidine moiety, offering three distinct advantages in lead optimization:
Metabolic Stability: The C5-fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the pyridine ring.
Physicochemical Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, optimizing logD and membrane permeability.
Vector Control: The piperidine ring provides a solubilizing handle and a vector for hydrogen bonding interactions (via the secondary amine) in the solvent-exposed regions of protein binding pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Property
Data
Notes
CAS Number
1138217-86-3
Free base form. Salt forms (e.g., HCl) often used for stability.
IUPAC Name
5-Fluoro-2-(piperidin-4-yl)pyridine
Molecular Weight
180.22 g/mol
Fragment-like space (<200 MW).
SMILES
FC1=CN=C(C2CCNCC2)C=C1
LogP (Predicted)
~1.4 - 1.8
Ideal for CNS penetration when derivatized.
pKa (Piperidine)
~10.8
Typical secondary amine; requires salt formation for storage.
pKa (Pyridine)
~2.5 - 3.0
Reduced basicity due to F-substitution (vs. pyridine pKa ~5.2).
Synthetic Routes & Process Chemistry
Expertise Note: Direct coupling of a piperidine to a pyridine ring at the C2 position can be challenging due to electronics. The most robust, scalable route involves a Suzuki-Miyaura coupling followed by hydrogenation and deprotection. This method avoids the harsh conditions of nucleophilic aromatic substitution (SnAr) which are often sluggish with electron-rich piperidines and electron-neutral pyridines.
Route A: The Suzuki-Hydrogenation Protocol (Recommended)
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ for better stability and turnover.
Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).
Conditions: 80–90°C, 4–12 hours under N₂ atmosphere.
Checkpoint: Monitor via LC-MS for the intermediate N-Boc-4-(5-fluoropyridin-2-yl)-1,2,3,6-tetrahydropyridine (MW ~278).
Step 2: Hydrogenation (Olefin Reduction)
Reaction: Reduction of the tetrahydropyridine double bond.
Catalyst: 10% Pd/C (wet).
Solvent: MeOH or EtOH.
Conditions: H₂ balloon (1 atm) or Parr shaker (30 psi) at RT.
Critical Control: Monitor closely. Over-reduction (defluorination) is rare with Pd/C under mild conditions but possible at high pressures/temperatures.
Step 3: Acidic Deprotection
Reaction: Removal of the Boc group.
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
Workup: If free base is required, neutralize carefully with sat. NaHCO₃ to pH ~9 and extract with DCM/IPA (3:1) to ensure recovery of the polar amine.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Robust 3-step synthetic pathway starting from commercially available 2-bromo-5-fluoropyridine.
Medicinal Chemistry Applications
Why this Scaffold? (SAR Logic)
In drug design, this scaffold is often employed to replace a 4-phenylpiperidine or a 4-pyridylpiperidine.
Metabolic Blocking: The C5 position of the pyridine ring is electronically enriched relative to the nitrogen, making it a hotspot for CYP450 oxidation. Fluorination at this position effectively "caps" this metabolic soft spot.
Conformational Control: The connection at the pyridine C2 position allows the piperidine to adopt a chair conformation that projects the secondary amine into a specific vector, ideal for salt-bridging with aspartate/glutamate residues in GPCRs (e.g., 5-HT receptors).
Target Classes
GPCR Agonists/Antagonists: Specifically 5-HT1F (migraine targets like Lasmiditan analogs) and Chemokine receptors (CCR antagonists).
Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder, while the piperidine extends into the solvent front or ribose pocket.
PARP Inhibitors: Fluorinated pyridine scaffolds are common in DNA repair enzyme inhibitors.
Structural Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.
Handling, Stability, & Analytics
Self-Validating Analytical Protocols
To ensure the integrity of the synthesized or purchased material, the following checks are mandatory:
1H NMR Diagnostic Signals (DMSO-d6):
Pyridine Ring: Look for the characteristic coupling of the C5-F. The proton at C6 (adjacent to N) usually appears as a doublet (or doublet of doublets due to F coupling) downfield (~8.4 ppm).
Piperidine Ring: The methine proton (CH) at the C4 position of the piperidine (connecting to pyridine) typically appears as a multiplet around 2.8–3.0 ppm.
Absence of Olefin: Ensure no peaks exist in the 5.5–6.5 ppm region (indicates incomplete hydrogenation of the tetrahydropyridine intermediate).
Storage & Stability:
Free Base: Can be an oil or low-melting solid. Prone to absorbing CO₂ from the air (forming carbamates). Store under Argon at -20°C.
HCl Salt: Hygroscopic. Store in a desiccator. Preferred form for long-term library storage.
Safety:
Fluorinated pyridines can be skin irritants.
The secondary amine is basic; avoid contact with strong oxidizers.
References
ChemicalBook. (2024). 5-Fluoro-2-(piperidin-4-yl)pyridine Product Dossier & CAS 1138217-86-3.[1] Link
PubChem. (2024). Compound Summary: Pyridine-piperidine Scaffolds. (General reference for scaffold physicochemical properties). Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthetic route). Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for the metabolic stability of fluoropyridines). Link
Solubility Profile of 5-Fluoro-2-(piperidin-4-yl)pyridine in Biological Media
An In-Depth Technical Guide: Foreword: The Imperative of Solubility in Modern Drug Discovery The journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic is fraught with challenges. Among the m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Foreword: The Imperative of Solubility in Modern Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical hurdles in early development is establishing a favorable absorption, distribution, metabolism, and excretion (ADME) profile. At the very foundation of this profile lies a single, crucial physicochemical property: solubility. A drug must first dissolve to be absorbed.[1][2] Poor aqueous solubility is a leading cause of low and erratic bioavailability, which can terminate the development of an otherwise potent compound.[2][3]
This guide provides a comprehensive technical overview of the solubility profile for 5-Fluoro-2-(piperidin-4-yl)pyridine, a heterocyclic scaffold of interest in medicinal chemistry. This molecule, containing both a fluorinated pyridine and a basic piperidine moiety, presents a classic case study in pH-dependent solubility. We will dissect the theoretical underpinnings that govern its behavior in solution and provide robust, field-proven protocols for its experimental determination in key biological media. The objective is not merely to present data, but to illuminate the causal relationships between molecular structure, the gastrointestinal environment, and ultimate bioavailability, empowering researchers to make more informed decisions in the drug development pipeline.
Theoretical Framework: Predicting Solubility from Molecular Architecture
Before any benchwork is initiated, a thorough analysis of the molecule's structure provides critical insights into its expected solubility behavior. The structure of 5-Fluoro-2-(piperidin-4-yl)pyridine contains key functional groups that dictate its interaction with aqueous and biological environments.
Core Physicochemical Characteristics
Chemical Structure: The molecule is composed of a pyridine ring, which is generally water-soluble due to its ability to act as a hydrogen bond acceptor, and a piperidine ring, a saturated heterocycle.[4][5] The presence of two basic nitrogen atoms—one in the aromatic pyridine ring and one in the aliphatic piperidine ring—is the most dominant feature governing its aqueous solubility.
pKa and pH-Dependent Ionization: As a weak base, 5-Fluoro-2-(piperidin-4-yl)pyridine will exist in equilibrium between its ionized (protonated) and non-ionized (neutral) forms. This equilibrium is governed by the pH of the surrounding medium.[6][7]
In the highly acidic environment of the stomach (pH 1-3), both nitrogen atoms will be protonated, forming a positively charged cation that is highly polar and, therefore, more soluble in water.[8]
As the molecule transitions to the more alkaline environment of the small intestine (pH 5.0-6.8), it will begin to deprotonate, becoming less ionized and more lipophilic.[6][8] This shift typically leads to a decrease in aqueous solubility.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) quantifies the lipophilicity of a compound. While the nitrogen heterocycles provide polarity, the overall carbon framework contributes to its lipophilic character. This balance is crucial; sufficient lipophilicity is required for the drug to permeate the lipid bilayers of cell membranes for absorption, but excessive lipophilicity can severely limit aqueous solubility.[1][6]
The interplay between pKa and pH is paramount. For a basic drug, the Henderson-Hasselbalch equation dictates that solubility will be highest at pH values significantly below its pKa.
The Role of In Silico Modeling
In the early stages of drug discovery, computational (in silico) methods offer a rapid, cost-effective means of predicting solubility.[3][9] Algorithms based on Quantitative Structure-Property Relationships (QSPR) and machine learning analyze a molecule's structural features to estimate its solubility.[9][10][11] While these models are invaluable for high-throughput screening and prioritizing candidates, they are predictive and must be validated by empirical data.[10][11][12]
Experimental Design: Quantifying Solubility in Biorelevant Media
To accurately predict a drug's in vivo performance, solubility must be assessed in media that mimic the physiological conditions of the human gastrointestinal (GI) tract.[13][14] Simple aqueous buffers are insufficient as they fail to account for the complex interplay of pH, bile salts, and phospholipids present in the gut.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between two key solubility measurements:
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is the "gold standard" measurement, determined using methods like the shake-flask technique, and is critical for lead optimization and formulation development.[15][16][17][18]
Kinetic Solubility: This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous medium. It is a measure of a metastable state and is often used in high-throughput screening for its speed.[16][17]
For a comprehensive profile, thermodynamic solubility is the required endpoint.
Diagram: General Workflow for Solubility Assessment
Caption: Workflow for solubility assessment of a new chemical entity.
Core Protocols: The Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[19][20][21] It ensures that the solution has reached equilibrium with the solid drug, providing a robust and reliable measurement.
General Shake-Flask Protocol
Preparation: Add an excess amount of solid 5-Fluoro-2-(piperidin-4-yl)pyridine to a known volume of the desired biological medium in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is achieved.
Equilibration: Place the container in an orbital shaker or rotator set to a constant temperature, typically 37°C, to mimic physiological conditions.[20] Agitate the suspension for a sufficient duration to reach equilibrium, generally between 24 and 72 hours.
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is the standard procedure.[17]
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as LC-MS/MS or HPLC-UV. A calibration curve prepared in the same medium is required for accurate quantification.[22]
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[19][23]
Preparation of Biological Media
Simulated Gastric Fluid (SGF, without pepsin): To prepare 1L, dissolve 2.0 g of NaCl in 800 mL of deionized water. Adjust the pH to 1.2 using concentrated HCl. Add water to reach a final volume of 1L.[24][25]
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium contains bile salts and phospholipids that mimic the intestine before a meal.[26][27] The pH is typically around 6.5.[26][28] Commercially available powders (e.g., from Biorelevant.com) are highly recommended for consistency. A typical composition includes sodium taurocholate and lecithin in a phosphate buffer.[28]
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the intestine after a meal and has a lower pH (~5.0) and higher concentrations of bile salts and phospholipids.[13][29][30] Again, using standardized commercial preparations is the best practice to ensure reproducibility.[13][30]
Human Plasma: While not a "solubility" measurement in the traditional sense, determining the compound's concentration in plasma helps understand the impact of protein binding. The protocol is similar, but the medium is commercially sourced human plasma. Protein binding significantly influences drug distribution and can increase the total amount of a drug carried in the bloodstream.[31][32]
Expected Solubility Profile and Data Interpretation
The solubility data for 5-Fluoro-2-(piperidin-4-yl)pyridine across these media will provide a clear picture of its likely behavior in the GI tract.
Diagram: pH, Ionization, and Solubility for a Weak Base
Caption: The effect of pH on the ionization and solubility of a weak base.
Representative Solubility Data Table
The following table presents hypothetical but mechanistically sound data for 5-Fluoro-2-(piperidin-4-yl)pyridine, illustrating the expected trends.
Biological Medium
pH
Key Components
Expected Solubility (µg/mL)
Rationale
SGF
1.2
NaCl, HCl
> 1000
High ionization (fully protonated) leads to very high solubility.[8]
FeSSIF
5.0
Bile Salts, Phospholipids (High Conc.)
200 - 500
Lower pH than FaSSIF increases ionization; high surfactant concentration enhances solubility of the neutral form.[29][30]
FaSSIF
6.5
Bile Salts, Phospholipids (Low Conc.)
50 - 150
Reduced ionization as pH approaches pKa; micellar solubilization by surfactants partially compensates.[26][27][28]
Phosphate Buffer
7.4
Phosphate salts
< 20
Primarily in the non-ionized, less soluble form. Represents intrinsic aqueous solubility of the neutral species.
Human Plasma
7.4
Plasma Proteins (e.g., Albumin)
> 50
Total drug concentration is higher than in buffer due to protein binding, which acts as a sink for the dissolved drug.[31]
Interpretation:
The dramatic drop in solubility from SGF to FaSSIF highlights the classic challenge for basic drugs: maintaining solubility as they transition from the stomach to the intestine.
The enhanced solubility in FeSSIF compared to FaSSIF demonstrates a positive "food effect," where the presence of food (simulated by higher bile salt/lipid content) can improve the dissolution of lipophilic or poorly soluble compounds.[30]
The difference between buffer pH 7.4 and plasma highlights the importance of protein binding in maintaining systemic drug concentrations.
Conclusion and Strategic Implications
The solubility profile of 5-Fluoro-2-(piperidin-4-yl)pyridine is fundamentally dictated by its nature as a weak base. High solubility is anticipated in the acidic environment of the stomach, followed by a significant pH-dependent decrease in the upper intestine. The presence of biorelevant components like bile salts and phospholipids in simulated intestinal fluids plays a crucial role in mitigating this decrease, particularly in the fed state.
A thorough understanding of this profile is not an academic exercise; it is a cornerstone of rational drug development. This data directly informs:
Bioavailability Prediction: A steep drop in solubility upon entering the intestine may suggest that dissolution could be the rate-limiting step for absorption.
Formulation Strategy: If solubility in FaSSIF is low, formulation scientists may need to explore enabling technologies such as salt formation, amorphous solid dispersions, or lipid-based formulations to improve oral absorption.
Food Effect Assessment: The difference between FaSSIF and FeSSIF data provides an early indication of a potential food effect, which must be investigated in clinical studies.
By integrating the theoretical principles with robust experimental data from biorelevant media, researchers can proactively address potential development hurdles, optimizing the formulation and clinical strategy to maximize the therapeutic potential of 5-Fluoro-2-(piperidin-4-yl)pyridine.
References
Fed State Simulated Intestinal Fluid (FeSSIF) - Biochemazone. (URL: )
Fasted State Simulated Intestinal Fluid (FaSSIF) - Biochemazone™. (URL: )
Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (2023). (URL: )
Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). (URL: )
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (2025). (URL: )
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024). (URL: )
What is the composition of FaSSIF? - Biorelevant.com. (URL: )
The Evolving Patent Frontier of 5-Fluoro-2-(piperidin-4-yl)pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract The 5-Fluoro-2-(piperidin-4-yl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of novel therapeutics targeting a range of debilitating conditio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 5-Fluoro-2-(piperidin-4-yl)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of novel therapeutics targeting a range of debilitating conditions. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding this critical core, offering researchers, scientists, and drug development professionals a strategic overview of the intellectual property, key molecular targets, and synthetic innovations in this space. We will delve into the dominant therapeutic applications, dissect the patent strategies of major pharmaceutical players, and provide detailed, field-proven synthetic protocols for accessing this versatile chemical entity. This guide is designed to be a practical resource, empowering researchers to navigate the competitive landscape and accelerate their own discovery programs.
Introduction: The Strategic Importance of the 5-Fluoro-2-(piperidin-4-yl)pyridine Core
The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The 5-fluoro-pyridine moiety, in particular, offers a unique combination of electronic properties that can profoundly influence the pharmacological profile of a drug candidate. When coupled with the versatile piperidine ring, a common scaffold for CNS-targeting agents, the resulting 5-Fluoro-2-(piperidin-4-yl)pyridine core becomes a powerful building block for novel therapeutics. This guide will illuminate the patent landscape of this important scaffold, with a primary focus on its most prominent application: the development of next-generation migraine treatments.
The Dominant Therapeutic Application: A New Dawn in Migraine Therapy with 5-HT1F Receptor Agonists
A thorough analysis of the patent landscape reveals that the most significant commercial and clinical interest in compounds containing a scaffold closely related to 5-Fluoro-2-(piperidin-4-yl)pyridine lies in the treatment of migraine. This area is dominated by the development of selective serotonin 5-HT1F receptor agonists.
Key Players and Intellectual Property
The key innovator in this space is Eli Lilly and Company , following its acquisition of CoLucid Pharmaceuticals. Their pioneering work led to the development of Lasmiditan , a first-in-class 5-HT1F agonist marketed for the acute treatment of migraine. The core structure of Lasmiditan is 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a close analogue of the 5-Fluoro-2-(piperidin-4-yl)pyridine core. The patent portfolio surrounding Lasmiditan and related compounds is extensive, covering composition of matter, methods of use, and specific polymorphic forms.
Key Patent Family
Assignee
Core Invention
Therapeutic Target
US11053214B2, US8697876B2
Eli Lilly and Company (via CoLucid Pharmaceuticals)
Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists, including Lasmiditan.
5-HT1F Receptor
AU2003224719B2
Eli Lilly and Company
Pyridinoylpiperidines as 5-HT1F agonists.
5-HT1F Receptor
WO2011123654A1
CoLucid Pharmaceuticals, Inc.
Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists.
5-HT1F Receptor
Mechanism of Action and Clinical Significance
Triptans, the previous standard of care for acute migraine, are 5-HT1B/1D receptor agonists that can cause vasoconstriction, limiting their use in patients with cardiovascular risk factors. 5-HT1F receptor agonists like Lasmiditan represent a significant advancement as they do not cause vasoconstriction[1]. These drugs are thought to act on both central and peripheral trigeminal neurons to inhibit the release of neuropeptides, such as CGRP, that are implicated in the pathophysiology of migraine[2]. The development of these selective agonists has opened a new chapter in migraine treatment, offering a safer and effective option for a broader patient population.
Caption: Mechanism of action of 5-HT1F agonists in migraine.
While the treatment of migraine is the dominant application, the patent landscape suggests emerging interest in pyridine derivatives for antifungal therapies. Pfizer has been granted patents for antifungal pyridine derivatives that, while structurally distinct from the core topic, indicate a broader utility for this class of heterocycles in treating infectious diseases[3].
Research into compounds like 5-fluorouridine, a fluorinated pyrimidine analog, has demonstrated antifungal activity against Candida species by inhibiting key enzymes in fungal cell wall synthesis and protein production[4][5][6][7]. This suggests that the 5-fluoro-pyridine moiety could be a valuable pharmacophore in the design of novel antifungal agents.
Synthetic Strategies and Methodologies
The efficient synthesis of the 5-Fluoro-2-(piperidin-4-yl)pyridine core and its derivatives is crucial for drug discovery and development. Patent literature and scientific publications disclose several robust synthetic routes.
Synthesis of the 5-Fluoro-2-halopyridine Intermediate
A key starting material is a 2-halo-5-fluoropyridine. A common method for its preparation is through a diazotization-fluorination reaction (Balz-Schiemann reaction) of 2-amino-5-halopyridine or a related precursor[8][9].
Protocol 1: Synthesis of 2-Bromo-5-fluoropyridine
Diazotization: To a solution of 2-amino-5-bromopyridine in anhydrous hydrogen fluoride at -78°C, add sodium nitrite portion-wise, maintaining the temperature below -70°C.
Fluorodediazoniation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 30-70°C until nitrogen evolution ceases.
Work-up: Cool the reaction mixture and carefully quench with an ice-water mixture. Neutralize with a saturated sodium bicarbonate solution.
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-bromo-5-fluoropyridine.
Coupling of the Piperidine Moiety
The piperidine ring is typically introduced via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
Protocol 2: Synthesis of a Boc-protected 5-Fluoro-2-(piperidin-4-yl)pyridine
Reaction Setup: In a sealed tube, combine 2-bromo-5-fluoropyridine, N-Boc-4-aminopiperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent (e.g., dioxane).
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-120°C) for several hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to obtain the desired product.
Caption: General synthetic route to the core scaffold.
Structure-Activity Relationships and Future Perspectives
The clinical success of Lasmiditan underscores the importance of the substituted piperidinyl-pyridine scaffold. Key structural features contributing to its activity include:
The 5-Fluoro Substituent: Enhances metabolic stability and modulates the basicity of the pyridine nitrogen.
The Piperidine Ring: Provides a key interaction point with the 5-HT1F receptor and allows for substitution to fine-tune pharmacokinetic properties.
The Amide Linker and Aromatic Substituents: Crucial for high-affinity binding to the target receptor.
Future research in this area will likely focus on exploring novel substitutions on both the pyridine and piperidine rings to develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. The exploration of this scaffold for indications beyond migraine, such as other neurological disorders and infectious diseases, represents a promising avenue for future drug discovery efforts.
Conclusion
The patent landscape for compounds containing the 5-Fluoro-2-(piperidin-4-yl)pyridine core is dynamic and dominated by the pursuit of novel treatments for migraine. The success of Lasmiditan has validated the therapeutic potential of this scaffold and has spurred further innovation in the field. For researchers and drug development professionals, a thorough understanding of the existing intellectual property, key therapeutic targets, and synthetic methodologies is paramount for navigating this competitive space and for the successful development of next-generation therapeutics based on this privileged chemical framework.
References
Pfizer Inc. (2025). Patents Assigned to Pfizer Inc. Justia Patents. [Link]
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy. European Journal of Medicinal Chemistry, 225, 113782. [Link]
Pfizer Products Inc. (2012). Patents Assigned to Pfizer Products Inc. Justia Patents. [Link]
United States Patent and Trademark Office. (2018). Regulations.gov. [Link]
Pfizer Inc. (2023). Pfizer Inc Patent: Antifungal Pyridine Derivatives for Treating Fungal Diseases. Pharmaceutical Technology. [Link]
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]
Eli Lilly and Company. (2026). Patents Assigned to Eli Lilly and Company. Justia Patents. [Link]
VanderPluym, J. H. (2019). Novel Medications for the Treatment of Migraine. Headache: The Journal of Head and Face Pain, 59(S3), 43-54. [Link]
Google Patents. (n.d.). PH12019501252A1 - Compositions and methods related to pyridinoylpiperidine 5-htif agonists.
Wójcik, K., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. International Journal of Molecular Sciences, 26(13), 7015. [Link]
Wójcik, K., et al. (2025). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. Pharmaceutics, 17(1), 5. [Link]
Degnan, A. P., et al. (2008). Discovery of (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure. Journal of Medicinal Chemistry, 51(16), 4731–4734. [Link]
ResearchGate. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. [Link]
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Wójcik, K., et al. (2025). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. PubMed. [Link]
Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
Google Patents. (n.d.). US2507631A - Pyridine and piperidine compounds and process of making same.
Vila-Pueyo, M. (2018). Targeted 5-HT 1F Therapies for Migraine. Neurotherapeutics, 15(2), 291–303. [Link]
Application Notes and Protocols for the Scalable Synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine
Introduction: The Significance of 5-Fluoro-2-(piperidin-4-yl)pyridine in Medicinal Chemistry The 5-Fluoro-2-(piperidin-4-yl)pyridine scaffold is a privileged structural motif in modern drug discovery. The unique combinat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Fluoro-2-(piperidin-4-yl)pyridine in Medicinal Chemistry
The 5-Fluoro-2-(piperidin-4-yl)pyridine scaffold is a privileged structural motif in modern drug discovery. The unique combination of the electron-withdrawing fluorine atom on the pyridine ring and the basic piperidine moiety imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. The fluorine substitution can enhance metabolic stability and binding affinity, while the piperidine ring often serves as a key interaction point with biological targets and can improve solubility. Consequently, this heterocyclic core is found in a range of biologically active compounds, making its efficient and scalable synthesis a critical endeavor for pharmaceutical development.
These application notes provide detailed, scalable, and field-proven protocols for the synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and have been structured to ensure reproducibility and scalability.
Retrosynthetic Analysis and Strategy
A convergent synthetic approach is often favored for complex molecules. However, for the target compound, a linear synthesis commencing with the catalytic hydrogenation of a suitable pyridine precursor presents a more atom-economical and potentially scalable route.[1] This strategy hinges on the selective reduction of the pyridine ring without affecting the fluoro-substituent. The key precursor, 5-fluoro-2-(pyridin-4-yl)pyridine, can be synthesized via a Suzuki coupling reaction, a robust and widely used cross-coupling methodology.
Protocol 1: Synthesis via Suzuki Coupling and Catalytic Hydrogenation
This protocol outlines a two-step synthesis involving an initial Suzuki coupling to form the C-C bond between the two aromatic rings, followed by the catalytic hydrogenation of the resulting intermediate.
Step 1: Suzuki Coupling for the Synthesis of 5-Fluoro-2-(pyridin-4-yl)pyridine
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. In this step, 2-bromo-5-fluoropyridine is coupled with pyridine-4-boronic acid using a palladium catalyst.
Reaction Scheme:
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to create a stirrable slurry.
Degassing: Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the reaction mixture.
Reaction Execution: Heat the mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-fluoro-2-(pyridin-4-yl)pyridine as a solid.
Parameter
Value
Reactants
2-bromo-5-fluoropyridine, Pyridine-4-boronic acid
Stoichiometry
1.0 : 1.2
Catalyst
Pd(PPh₃)₄ (3 mol%)
Base
K₂CO₃ (2.5 eq)
Solvent
Toluene/Water (3:1)
Temperature
90-95 °C
Reaction Time
12-16 hours
Typical Yield
80-90%
Step 2: Catalytic Hydrogenation of 5-Fluoro-2-(pyridin-4-yl)pyridine
The catalytic hydrogenation of the pyridine ring is a critical step that requires careful control of reaction conditions to achieve selective reduction without hydrodefluorination.[2] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an effective catalyst for this transformation, often used in an acidic medium to facilitate the reduction of the electron-deficient pyridine ring.[3]
Reaction Scheme:
Reaction Setup: In a high-pressure autoclave, dissolve 5-fluoro-2-(pyridin-4-yl)pyridine (1.0 eq) in glacial acetic acid.
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 5 mol%) to the solution. Caution: The catalyst may be pyrophoric. Handle in an inert atmosphere.
Reaction Execution: Seal the autoclave and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[3] Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with additional methanol. Caution: Do not allow the filter cake to dry completely in air. Quench the filter cake with water.
Product Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in water and basify to pH > 10 with a saturated solution of sodium carbonate.
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-(piperidin-4-yl)pyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Parameter
Value
Reactant
5-Fluoro-2-(pyridin-4-yl)pyridine
Catalyst
PtO₂ (5 mol%)
Solvent
Glacial Acetic Acid
Hydrogen Pressure
50-70 bar
Temperature
Room Temperature
Reaction Time
24-48 hours
Typical Yield
75-85%
Protocol 2: Synthesis via Reductive Amination
An alternative scalable approach involves the reductive amination of 5-fluoro-2-bromopyridine with 4-piperidone, followed by a subsequent reduction of the resulting enamine. This method avoids the use of a pre-formed organometallic reagent.
Step 1: Condensation of 5-Fluoro-2-bromopyridine with 4-Piperidone
This step involves the nucleophilic aromatic substitution of the bromine atom by the nitrogen of 4-piperidone.
Reaction Setup: Combine 5-fluoro-2-bromopyridine (1.0 eq), 4-piperidone monohydrate hydrochloride (1.1 eq), and potassium carbonate (3.0 eq) in a sealed vessel.
Solvent and Catalyst: Add N,N-dimethylformamide (DMF) as the solvent and a catalytic amount of copper(I) iodide (CuI, 10 mol%) and L-proline (20 mol%).
Reaction Execution: Heat the mixture to 110-120 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-(5-fluoropyridin-2-yl)piperidin-4-one.
Step 2: Wolff-Kishner Reduction of 1-(5-fluoropyridin-2-yl)piperidin-4-one
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes.
Reaction Setup: To a flask equipped with a reflux condenser, add 1-(5-fluoropyridin-2-yl)piperidin-4-one (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
Reaction Execution: Heat the mixture to 130-140 °C for 2 hours. Then, add potassium hydroxide (4.0 eq) and increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine. Maintain at this temperature for 4-6 hours.
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with diethyl ether. Dry the combined organic layers over potassium carbonate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Characterization of 5-Fluoro-2-(piperidin-4-yl)pyridine
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of the fluoropyridine ring and the aliphatic protons of the piperidine ring. The integration of these signals should be consistent with the structure.
¹³C NMR (101 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, with the carbon attached to the fluorine exhibiting a characteristic coupling (¹JCF).
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final compound, which should ideally be >98%.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for Protocol 1: Suzuki Coupling and Catalytic Hydrogenation.
Caption: Workflow for Protocol 2: Reductive Amination Approach.
References
ReddyMasu Sreenivasulu, Kalluri Venkata Sri Ranganath, and Rudraraju Ramesh Raju. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of Pharmaceutical Sciences and Research 6, no. 8 (2015): 3485.
Zhang, Z., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
Duvvuri, K., et al. "Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists." U.S.
BenchChem.
BenchChem.
Zhang, L. "Preparation method of fluoropyridine compounds." Chinese Patent CN102898358A, issued January 30, 2013.
University of Liverpool Repository. "REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES."
Wang, Z., et al. "HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane." Molecules 24, no. 3 (2019): 457.
Li, J., et al. "Synthesis of 2-amino-5-fluoropyridine.
O-H. H. "Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Grotenhuis, P. A. M., and P. E. Prfflwitz. "Process for the preparation of fluorinated pyridines." European Patent EP 0192287 A2, issued August 27, 1986.
ResearchGate. "Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines | Request PDF."
World Intellectual Property Organization. "WO 2012/069948 A1 - Common Organic Chemistry."
S. T. M. "2-Fluoro-5-(4-fluorophenyl)pyridine." Acta Crystallographica Section E: Structure Reports Online 67, no. 11 (2011): o2914.
World Intellectual Property Organization.
Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
Application Note: Handling, Storage, and Protocol Design for 5-Fluoro-2-(piperidin-4-yl)pyridine
Abstract & Compound Significance 5-Fluoro-2-(piperidin-4-yl)pyridine is a high-value pharmacophore intermediate used frequently in the synthesis of PARP inhibitors, kinase inhibitors, and GPCR ligands. Its structural uti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Significance
5-Fluoro-2-(piperidin-4-yl)pyridine is a high-value pharmacophore intermediate used frequently in the synthesis of PARP inhibitors, kinase inhibitors, and GPCR ligands. Its structural utility lies in the bifunctional nature of the scaffold:
5-Fluoro-pyridine moiety: The fluorine atom at the C5 position lowers the basicity of the pyridine nitrogen and blocks metabolic oxidation at a typically labile site (metabolic soft spot), enhancing in vivo half-life.
Piperidine ring: Provides a secondary amine handle for rapid derivatization (amide coupling, reductive amination) and improves aqueous solubility of the final drug candidate.
However, the presence of the unprotected secondary amine renders this compound susceptible to atmospheric degradation (carbamate formation) and oxidation. This guide outlines the rigorous protocols required to maintain compound integrity.
Physicochemical Profile
Property
Value / Description
Notes
Molecular Formula
C₁₀H₁₃FN₂
Molecular Weight
180.22 g/mol
Appearance
Off-white solid or viscous oil
Depends on salt form and purity.
pKa (Calculated)
~10.8 (Piperidine NH)
Highly basic; readily protonated.
LogP
~1.4
Moderate lipophilicity.
Solubility
DMSO (>50 mM), Ethanol, DCM
Poor water solubility (Free Base).
Hazards
Irritant (Skin/Eye), Hygroscopic
H315, H319, H335 .
Critical Storage Guidelines
The primary degradation pathway for 5-Fluoro-2-(piperidin-4-yl)pyridine is the reaction of the secondary amine with atmospheric Carbon Dioxide (
) to form carbamic acid/carbamates, and oxidative N-oxide formation upon prolonged air exposure.
The "Argon Barrier" Protocol
Objective: Prevent carbamylation and oxidation during long-term storage.
Arrival Inspection: Upon receipt, inspect the vial. If the compound appears "wet" or "gummy" (and was sold as a solid), it may have already absorbed atmospheric moisture. Verify purity via LC-MS immediately.
Primary Storage (Solid State):
Temperature: -20°C is mandatory for storage > 1 week.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers for long-term storage as amines can leach plasticizers.
Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or distinct jar) containing active desiccant packets (Silica gel or Drierite).
Handling the "Free Base" vs. "Salt"
HCl/TFA Salts: Generally more stable and solid. Hygroscopic—must be weighed quickly.
Free Base: Often an oil or low-melting solid. High Risk. Must be handled in a fume hood, ideally using a positive pressure inert gas stream during transfer.
Equilibration: Allow the compound vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric water directly onto the hygroscopic amine.
Weighing:
Place a sterile amber glass vial on the balance.
Weigh approximately 1.8 mg (for 1 mL stock) of the compound.
Note: Do not use metal spatulas if the compound is intended for metal-sensitive catalysis screens; use antistatic plastic or glass spatulas.
Solubilization:
Add the calculated volume of Anhydrous DMSO.
Vortex vigorously for 30 seconds.
Sonication: If particles persist, sonicate at 40 kHz for 2 minutes. The fluorine atom does not destabilize under standard sonication.
Aliquot & Freeze:
Do not store the bulk stock at 4°C. Repeated freeze-thaw cycles introduce moisture.
Aliquot into single-use volumes (e.g., 50 µL) and freeze at -20°C or -80°C.
Quality Control (QC) Validation
Before using this building block in critical library synthesis, validate integrity.
¹⁹F-NMR (The "Gold Standard"):
Dissolve ~5 mg in DMSO-d6.
Expectation: A distinct signal (singlet or multiplet depending on decoupling) around -120 to -140 ppm (relative to CFCl₃).
Failure Mode: Appearance of a secondary fluoride peak indicates defluorination (rare) or nucleophilic aromatic substitution impurities.
LC-MS:
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Basic mobile phases may improve peak shape for this amine).
Detection: Monitor [M+H]⁺ = 181.2.
Visualized Workflows
Storage Logic Tree
This diagram illustrates the decision-making process for storing amine building blocks to prevent degradation.
Caption: Decision matrix for handling salt vs. free base forms to mitigate hygroscopicity and oxidation.
Solubilization & Usage Workflow
Standardized workflow for preparing stock solutions for biological assays or synthesis.
Caption: Step-by-step solubilization workflow emphasizing temperature equilibration to prevent moisture ingress.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394744 (Related Structure: 2-Fluoro-5-(piperidin-4-yl)pyridine). Retrieved from [Link]
Purkh (2023). Amines: The Building Blocks of Life and Chemistry. (General handling of secondary amines).[1] Retrieved from [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine stability). [Link]
Application Note: Microwave-Assisted Synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine Derivatives
Executive Summary The 5-fluoro-2-(piperidin-4-yl)pyridine scaffold is a critical pharmacophore in modern drug discovery, notably serving as a structural core for poly(ADP-ribose) polymerase (PARP) inhibitors like Nirapar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-fluoro-2-(piperidin-4-yl)pyridine scaffold is a critical pharmacophore in modern drug discovery, notably serving as a structural core for poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib and various kinase inhibitors. Traditional thermal synthesis of this motif via Suzuki-Miyaura cross-coupling is often plagued by long reaction times (12–24 h) and competitive protodeboronation of the boronate species.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 30 minutes while suppressing side reactions. By utilizing the rapid volumetric heating of microwave irradiation, we overcome the high activation energy barrier associated with electron-deficient 2-halopyridines, achieving isolated yields >80%.
Scientific Background & Retrosynthesis
The Challenge of 2-Substituted Pyridines
Synthesizing 2-substituted pyridines via cross-coupling is historically challenging due to the "2-pyridyl problem." The electron-deficient nature of the pyridine ring makes the oxidative addition of the palladium catalyst slower compared to phenyl halides. Furthermore, the nitrogen atom can coordinate to the palladium center, potentially poisoning the catalyst.
Microwave Advantage
Microwave irradiation provides two distinct advantages for this transformation:
Selective Heating: Polar solvents (e.g., water, DMF) absorb microwave energy efficiently, creating localized superheating that accelerates the rate-determining step (oxidative addition).
Pressure Effects: Sealed vessels allow reactions to proceed at temperatures (100–150 °C) significantly above the solvent's atmospheric boiling point, increasing kinetic rates according to the Arrhenius equation.
Retrosynthetic Analysis
The most robust pathway involves the coupling of commercially available 2-bromo-5-fluoropyridine with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester , followed by hydrogenation, OR direct coupling with N-Boc-piperidin-4-yl boronic acid pinacol ester (preferred for speed).
Figure 1: Retrosynthetic strategy isolating the key C-C bond formation via Suzuki-Miyaura coupling.
Objective: Isolate the final free amine 5-Fluoro-2-(piperidin-4-yl)pyridine.
Dissolve the intermediate from Protocol A in DCM (5 mL).
Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0 °C.
Stir at Room Temperature for 1 hour (or Microwave at 50 °C for 5 mins).
Concentrate in vacuo. Basify with saturated NaHCO₃ to pH 8.
Extract with DCM/Isopropanol (3:1) to recover the free amine.
Optimization & Data Analysis
The following table summarizes optimization studies performed to maximize yield.
Table 1: Optimization of Microwave Conditions
Entry
Catalyst
Base
Solvent
Temp/Time
Yield (Isolated)
1
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
100°C / 30 min
45%
2
Pd(PPh₃)₄
Cs₂CO₃
DME/H₂O
120°C / 20 min
62%
3
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
120°C / 20 min
88%
4
Pd(OAc)₂/XPhos
K₃PO₄
THF/H₂O
100°C / 15 min
82%
Key Insight: The bidentate ligand in Pd(dppf)Cl₂ (Entry 3) prevents the formation of inactive palladium black more effectively than monodentate phosphines (Entry 1) at high microwave temperatures.
Troubleshooting Logic Tree
When yields are low, follow this diagnostic workflow to identify the root cause.
Figure 2: Diagnostic logic for troubleshooting microwave cross-coupling failures.
Safety & Handling
Microwave Vials: Never fill vials more than 75% volume to prevent over-pressurization.
Pyridine Toxicity: Halogenated pyridines are potential irritants and sensitizers. Handle in a fume hood.
Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.
References
Niraparib Synthesis Context
Patent: "Process for preparing intermediate of anti-tumor drug niraparib."[1] WO2019072237A1. (2019).
Mechanism:[2][3][4][5][6][7] "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc. 2016, 138, 29, 9145–9157.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Formulation Issues
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Version: 2.0 (Current as of 2025)[1]
Physicochemical Profile & Solubility Logic
Before troubleshooting, you must understand the "Why."[1] 5-Fluoro-2-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block. Its solubility behavior is dictated by the interplay between the highly basic piperidine moiety and the lipophilic fluorinated pyridine core.[1]
The "Solubility Switch" Mechanism
The molecule acts as a pH-dependent switch.[1][2][3] Understanding the ionization state of the secondary amine in the piperidine ring is critical for keeping this compound in solution.
Feature
Chemical Logic
Impact on Solubility
Piperidine (Secondary Amine)
pKa ~10.5 - 11.0
Dominant Solubilizer. At physiological pH (7.4), a significant fraction may exist as the free base, leading to aggregation.[1][2][3] It must be protonated (cationic) for aqueous solubility.[1][2][3]
Fluorine (C-5 Position)
Electron Withdrawing
Lipophilicity Booster. The C-F bond increases LogP (lipophilicity) compared to the parent pyridine, making the neutral form even less water-soluble.[1][2][3]
Pyridine Nitrogen
Weak Base (pKa ~2-3)
Negligible Effect. Due to the electron-withdrawing fluorine, this nitrogen is very weakly basic and will not contribute to solubility unless in highly acidic media (pH < 2).[1][2][3]
Solubility Troubleshooting Guide (FAQ Format)
Q1: "My compound crashes out immediately when I dilute my DMSO stock into PBS (pH 7.4). Why?"
Diagnosis: Solvent Shock & Deprotonation.[1][2][3]
You are likely experiencing a "dual-failure" mode:
Dielectric Shock: Moving from DMSO (high solubilizing power) to water causes immediate hydrophobic collapse of the fluorinated core.[1]
pKa Clash: PBS buffers to pH 7.4. If your stock was the free base, or if the buffering capacity overcomes the acid in your salt form, the piperidine deprotonates.[1] The neutral, fluorinated molecule is insoluble in water.[1]
The Fix: The "Step-Down" Dilution Protocol
Do not pipette directly from 100% DMSO into PBS.[1][2][3] Use an intermediate dilution step.
Figure 1: Step-wise dilution strategy to prevent "solvent shock" precipitation.
Q2: "I need a high concentration stock (10 mg/mL) for animal studies. DMSO is toxic at this volume.[1][3] What do I do?"
Diagnosis: Inappropriate Vehicle Selection.
For in vivo work, DMSO is often limited to <5-10% volume.[1][2][3] You cannot rely on organic solvents.[1][2][3] You must exploit the basicity of the piperidine.[1]
Option B (Encapsulation): Use 20-30% Hydroxypropyl-beta-cyclodextrin (HP-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Why: The lipophilic fluoropyridine core sits inside the CD cavity, while the hydroxyls interact with water. This masks the "greasy" fluorine atom.[1]
Q3: "The compound dissolves in DMSO but turns cloudy after freeze-thaw cycles."
Diagnosis: Hygroscopic Water Intake.[1][2][3]
DMSO is hygroscopic (absorbs water from air).[1][2] Even 1-2% water uptake in your DMSO stock can cause this specific fluorinated compound to nucleate and crystallize, especially at -20°C.[1][2][3]
The Fix:
Sonicate the stock for 10 minutes at 30-40°C.
Aliquot into single-use vials to avoid repeated freeze-thaw moisture entry.
Advanced Troubleshooting: Stability vs. Solubility
Sometimes "precipitation" is actually chemical degradation.[1][2][3] The piperidine nitrogen is nucleophilic; the fluoropyridine ring is electrophilic (at the 6-position, though less so than 2-F or 4-F isomers).[1][2][3]
Diagnostic Workflow:
If your solution turns yellow/brown over time:
Check LCMS: Look for a mass shift of +16 (Oxidation of amine) or +14 (Methylation if using Methanol).[1][2]
Avoid Chlorinated Solvents: Do not store the free base in DCM or Chloroform for weeks; secondary amines can react with these solvents over long periods or form salts with HCl impurities in the solvent.[1]
Figure 2: Rapid diagnostic decision tree for particulate formation.[1][2][3]
References
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3] (Chapter on Solubility and pKa effects on Fluorinated Heterocycles).
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][2][3] (Mechanistic insight on fluorine's effect on lipophilicity and basicity).
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]
Technical Support Center: Minimizing Side Reactions in 5-Fluoro-2-(piperidin-4-yl)pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the functionalization of 5-Fluoro-2-(piperidin-4-yl)pyridine. This versatile building block is crucial in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of 5-Fluoro-2-(piperidin-4-yl)pyridine. This versatile building block is crucial in medicinal chemistry, but its dual reactivity—a nucleophilic secondary amine on the piperidine ring and an electron-deficient pyridine ring—presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to minimize common side reactions and maximize the yield of desired products.
Understanding the Core Chemistry
The key to successfully functionalizing this scaffold lies in managing the reactivity of the piperidine nitrogen. While it is the primary site for reactions like alkylation, acylation, and arylation, its reactivity can lead to undesirable outcomes if not properly controlled. The electron-withdrawing effect of the fluorine atom on the pyridine ring slightly reduces the basicity (and nucleophilicity) of the piperidine nitrogen compared to a simple alkyl piperidine, a factor that must be considered when selecting reaction conditions.[1][2][3]
Direct N-alkylation is a common strategy but is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts. This side reaction consumes starting material and complicates purification.
Troubleshooting Guide: N-Alkylation
Question: My reaction is producing a significant amount of a highly polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation is the most common side reaction in piperidine N-alkylation.[4] It occurs when the newly formed, more nucleophilic tertiary amine reacts with the alkylating agent faster than the starting secondary amine. Here’s how to mitigate it:
Control Stoichiometry: The simplest and most effective method is to use a slight excess of the piperidine starting material (1.1–1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[4][5] This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
Slow Reagent Addition: Adding the alkylating agent slowly to the reaction mixture maintains a low instantaneous concentration, favoring mono-alkylation.[4][5][6] The use of a syringe pump for this addition is highly recommended for precise control.[4][6]
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and reduce the likelihood of the secondary product reacting further.[4][5]
Choice of Base: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the piperidine, rendering it non-nucleophilic.[5] A non-nucleophilic base is required to scavenge this acid. However, a strong base can deprotonate the N-alkylated product, increasing its nucleophilicity. Milder bases like K₂CO₃ or NaHCO₃ are often preferred over stronger, more soluble organic bases like DIPEA if over-alkylation is a persistent issue.[5][6]
Question: My N-alkylation reaction is sluggish or incomplete, even at elevated temperatures. What are the likely causes and solutions?
Answer: Slow or incomplete reactions can stem from several factors:
Poor Leaving Group: The reactivity of the alkylating agent is critical. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will significantly accelerate the reaction.[4][5]
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.[5] In such cases, increasing the reaction temperature may be necessary, but this must be balanced against the risk of side reactions. If sterics are a major issue, a different synthetic route, such as reductive amination, may be more effective.
Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state of the Sₙ2 reaction.[5]
Insufficient Basicity: Ensure enough base is present to neutralize the acid generated throughout the reaction. At least one equivalent of base per equivalent of alkyl halide is required.[6]
Workflow for Minimizing Over-Alkylation
Caption: Troubleshooting workflow for over-alkylation.
Optimized Protocol: Controlled Mono-N-Alkylation
This protocol is optimized to minimize the formation of the quaternary ammonium salt byproduct.
Slow addition of alkyl halide over 2-4 hours via syringe pump
Monitoring
TLC or LC-MS
Step-by-Step Procedure:
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Fluoro-2-(piperidin-4-yl)pyridine (1.1 eq) and potassium carbonate (1.5 eq).
Add anhydrous acetonitrile to create a 0.1 M solution.
Cool the stirring suspension to 0 °C in an ice bath.
Dissolve the alkyl halide (1.0 eq) in a minimal amount of anhydrous acetonitrile and load it into a syringe.
Using a syringe pump, add the alkyl halide solution to the reaction mixture over 2-4 hours.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes or DCM/MeOH) to isolate the desired N-alkylated product.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but requires careful optimization of the catalyst, ligand, base, and solvent to avoid side reactions like hydrodehalogenation or catalyst deactivation.[7][8]
Troubleshooting Guide: N-Arylation
Question: My Buchwald-Hartwig reaction is giving low yields, and I'm recovering my starting materials. What can I do to improve conversion?
Answer: Low conversion is a common issue and can often be traced back to the catalyst system or reaction conditions.
Catalyst and Ligand Choice: The "generation" of the catalyst system is crucial. For an electron-rich amine coupling with potentially challenging aryl halides, sterically hindered phosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary.[8] Ensure you are using an appropriate Pd precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and the correct ligand.
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used for sensitive substrates but may result in lower reaction rates.[8] The base must be finely ground and anhydrous.
Solvent Purity: The reaction is highly sensitive to oxygen and water. Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[8]
Reaction Temperature: These reactions typically require elevated temperatures (80–110 °C). Ensure your reaction is reaching and maintaining the target temperature.
Question: I am observing a significant amount of hydrodehalogenation of my aryl halide. What causes this?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that can compete with the desired C-N bond formation. It often arises from β-hydride elimination from the palladium-amide intermediate.[7]
Ligand Choice: Use a bulky, electron-rich phosphine ligand. These ligands promote reductive elimination (the desired step) over β-hydride elimination.
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 eq) can help favor the desired coupling pathway.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig cycle and competing side reaction.
In a glovebox, add the aryl halide (1.0 eq), 5-Fluoro-2-(piperidin-4-yl)pyridine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃, and the phosphine ligand to an oven-dried reaction vial or flask.
Add anhydrous, degassed toluene.
Seal the vessel and remove it from the glovebox.
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.[4]
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Section 3: N-Acylation
N-acylation with acyl chlorides or anhydrides is typically a fast and high-yielding reaction. However, incomplete conversion or side reactions with the pyridine ring can occur under certain conditions.
Troubleshooting Guide: N-Acylation
Question: My acylation reaction is not going to completion. What should I try?
Answer: Incomplete acylation is usually due to the reactivity of the acylating agent or suboptimal conditions.
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride, the reaction may be sluggish.[5]
Add a Catalyst: For less reactive acylating agents like anhydrides, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
Base and Solvent: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the HCl or carboxylic acid byproduct.[5] Pyridine can often serve as both the base and the solvent. For sensitive substrates, dichloromethane (DCM) is a good solvent choice.
General FAQs
Question: How does the 5-fluoro substituent on the pyridine ring influence the reaction?
Answer: The fluorine atom is a strongly electron-withdrawing group. Its primary effect is a reduction in the basicity and nucleophilicity of the piperidine nitrogen due to induction.[1][2] This may require slightly more forcing conditions (e.g., higher temperature or more reactive electrophiles) compared to non-fluorinated analogs. A secondary consideration is that the fluorine activates the pyridine ring for nucleophilic aromatic substitution (SₙAr). Under very harsh, basic conditions, a competing reaction at the C5 position of the pyridine ring is theoretically possible, though unlikely under the standard conditions described above.[10][11]
Question: Should I consider using a protecting group for the piperidine nitrogen?
Answer: For simple N-alkylations, acylations, or arylations, direct functionalization is usually preferred. However, if you plan to perform subsequent chemistry on the pyridine ring (e.g., metalation or C-H functionalization), protecting the piperidine nitrogen is essential.[4] The Boc (tert-Butoxycarbonyl) group is a common choice, as it can be easily removed under acidic conditions.[4]
Question: What are the best general purification strategies for these compounds?
Answer: The basic nature of the piperidine nitrogen often allows for straightforward purification.
Acid-Base Extraction: After the initial workup, an acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted with an organic solvent.
Column Chromatography: Silica gel chromatography is the most common method. Due to the basicity of the compounds, they can sometimes streak on silica. This can often be mitigated by pre-treating the silica with triethylamine or adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent.
References
BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem.
BenchChem. (2025).
Levison, B. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Science, 342(6161), 956–960.
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2426-2433. [Link]
O'Brien, Z. J., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Technical Support Center: Advanced Strategies for Challenging Coupling Reactions
Topic: Overcoming Steric Hindrance in 5-Fluoro-2-(piperidin-4-yl)pyridine Coupling Reactions Audience: Researchers, Scientists, and Drug Development Professionals Introduction The successful incorporation of the 5-Fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in 5-Fluoro-2-(piperidin-4-yl)pyridine Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of the 5-Fluoro-2-(piperidin-4-yl)pyridine moiety is a frequent objective in medicinal chemistry, owing to its prevalence in a number of pharmacologically active agents. However, the path to its successful coupling, particularly through C-N bond formation via Buchwald-Hartwig amination, is often fraught with challenges. The inherent steric bulk of the piperidin-4-yl group at the 2-position of the pyridine ring, combined with the electronic properties of the pyridine nitrogen, creates a formidable obstacle to efficient catalysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organometallic chemistry to navigate these complexities.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to address specific, practical issues you may be encountering at the bench.
Question 1: Why am I observing low to no conversion of my starting materials?
This is the most common failure mode and can be attributed to several factors, all stemming from the sterically demanding nature of the substrate.
Probable Causes & Solutions:
Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the palladium catalyst inserts into the aryl halide bond, can be significantly slowed by steric hindrance. The bulky piperidinyl group can impede the approach of the palladium complex.
Catalyst Inhibition/Deactivation: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center.[1] This coordination can lead to the formation of stable, off-cycle catalyst species that are catalytically inactive. The steric bulk around the nitrogen can exacerbate this issue by creating a "pincer"-like effect that is difficult for the subsequent steps of the catalytic cycle to overcome.
Recommended Actions:
Re-evaluate Your Ligand Choice: Standard phosphine ligands like PPh₃ or even bidentate ligands such as BINAP and DPPF are often inadequate for this type of transformation.[2] You require a ligand that is both bulky and electron-rich to facilitate the key steps of the catalytic cycle.
Rationale: Bulky ligands promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in oxidative addition.[3] Their steric profile also helps to prevent the formation of inactive palladium dimers and can destabilize the unproductive coordination of the pyridine nitrogen to the metal center.[1]
Employ a More Robust Base: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ might be sufficient for less demanding couplings, they are often not strong enough or soluble enough to be effective here.
Rationale: The base is involved in the deprotonation of the amine-palladium complex to form the palladium-amido complex, which precedes reductive elimination. A stronger base can facilitate this step, particularly when the overall reaction kinetics are sluggish. Sodium tert-butoxide (NaOtBu) is a common choice for challenging Buchwald-Hartwig reactions.[4][5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in combination with an appropriate solvent system can be effective.[6]
Optimize Your Solvent System: The solvent must be able to dissolve all reactants and, crucially, maintain the catalyst in an active state.
Rationale: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are excellent first choices.[7][8] Ethereal solvents like THF are also commonly used.[5] It is important to use anhydrous solvents, as water can interfere with the catalyst and the base.
Increase Reaction Temperature: If you are running the reaction at a lower temperature (e.g., 80 °C), a modest increase to 100-110 °C can often overcome the activation energy barrier for the oxidative addition step.[1][9]
Question 2: My reaction is producing significant amounts of hydrodehalogenation and homocoupling byproducts. What is happening?
The appearance of these side products is a clear indicator that the desired cross-coupling pathway is being outcompeted.
Probable Causes & Solutions:
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if β-hydride elimination is a competing pathway or if there are sources of adventitious H₂.
Homocoupling: The dimerization of your aryl halide or your amine can be promoted by certain catalyst systems and conditions, particularly if oxygen is not rigorously excluded.[1]
Recommended Actions:
Ensure a Scrupulously Inert Atmosphere: Oxygen can promote the homocoupling of both the aryl halide and the amine coupling partners. Ensure your reaction vessel is properly degassed (e.g., by three cycles of vacuum/backfill with argon or nitrogen) and that your solvents are also thoroughly degassed.[1]
Use a Precatalyst: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, which can be unreliable, use a commercially available precatalyst.[4][7] G3 or G4 Buchwald precatalysts are excellent choices as they provide a clean and efficient route to the active catalytic species.
Rationale: Precatalysts ensure a more controlled and quantitative generation of the active LPd(0) species, which can minimize side reactions that may be promoted by uncoordinated palladium or inefficient catalyst activation.[4]
Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired coupling. Start with a standard loading (e.g., 2 mol % Pd) and adjust as needed.
Frequently Asked Questions (FAQs)
What is the "2-pyridyl problem" and how does it relate to my substrate?
The "2-pyridyl problem" refers to the notoriously poor reactivity of 2-substituted pyridines in cross-coupling reactions.[10] This is due to the propensity of the pyridine nitrogen to act as a ligand for the palladium catalyst, leading to catalyst poisoning. Your substrate, 5-Fluoro-2-(piperidin-4-yl)pyridine, is a classic example of a molecule susceptible to this issue, with the steric bulk of the piperidine ring further complicating matters.
How does the fluorine at the 5-position affect the reaction?
The fluorine atom is strongly electron-withdrawing. This has two main effects:
Reduced Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of the fluorine atom decreases the electron density on the pyridine nitrogen, making it a weaker Lewis base.[11] This can be advantageous as it may slightly reduce the extent of catalyst inhibition through coordination.
Activation towards Nucleophilic Aromatic Substitution (SNAr): While not directly related to the Buchwald-Hartwig reaction, it's worth noting that the fluorine atom activates the pyridine ring for SNAr, especially at the 2- and 4-positions.[12]
Which specific palladium catalysts and ligands are best for this coupling?
For a sterically hindered secondary amine coupling to an aryl halide, the following are highly recommended:
Catalyst/Precatalyst
Ligand
Rationale
G3/G4 Buchwald Precatalysts
RuPhos
RuPhos is a go-to ligand for the coupling of secondary amines due to its bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination.[5][13]
G3/G4 Buchwald Precatalysts
BrettPhos
BrettPhos is another excellent choice, particularly effective for a wide range of C-N couplings and known to be robust for challenging substrates.[13]
Pd₂(dba)₃
XPhos or SPhos
While precatalysts are preferred, if you are generating the catalyst in situ, these bulky, electron-rich biaryl monophosphine ligands are essential for success with sterically demanding substrates.[5]
Visualizing the Challenge & Solution
Diagram 1: The Steric and Electronic Challenge
Caption: Key substrate features that impede efficient cross-coupling.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to resolving low reaction yields.
Experimental Protocols
Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 5-Fluoro-2-(piperidin-4-yl)pyridine
This protocol is a starting point and may require optimization for your specific aryl bromide.
Reaction Setup: To a dry Schlenk tube or oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 5-Fluoro-2-(piperidin-4-yl)pyridine, RuPhos G3 precatalyst, and sodium tert-butoxide.
Note: Solid reagents should be handled quickly in the air. If possible, perform these additions in a glovebox.
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or high-purity nitrogen. Repeat this cycle two more times to ensure a completely inert atmosphere.
Solvent Addition: Add the degassed toluene via syringe.
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine when the starting material has been consumed.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
References
Ishiyama, T., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
ResearchGate. Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. Available at: [Link]
Journal of the American Chemical Society. Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Available at: [Link]
PMC. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Available at: [Link]
PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available at: [Link]
PMC. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Available at: [Link]
ResearchGate. Mechanistic investigation of palladium-catalysed oxidative amination... Available at: [Link]
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available at: [Link]
PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Available at: [Link]
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Available at: [Link]
ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. Available at: [Link]
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available at: [Link]
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
Journal of the American Chemical Society. Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Available at: [Link]
Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available at: [Link]
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
ResearchGate. Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes | Request PDF. Available at: [Link]
Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]
PubMed. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Available at: [Link]
Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available at: [Link]
ResearchGate. ChemInform Abstract: Optimization of the Suzuki Coupling Reaction in the Synthesis of 2-[(2-Substituted)phenyl]pyrrole Derivatives. | Request PDF. Available at: [Link]
PMC. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Available at: [Link]
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
University of Kansas. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available at: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]
YouTube. Ligand design for cross-couplings: phosphines. Available at: [Link]
PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
Technical Guide: Spectral Characterization of 5-Fluoro-2-(piperidin-4-yl)pyridine
Topic: 1H NMR and 13C NMR Spectral Analysis of 5-Fluoro-2-(piperidin-4-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the dev...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR and 13C NMR Spectral Analysis of 5-Fluoro-2-(piperidin-4-yl)pyridine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of kinase inhibitors (e.g., JAK2, P2X3 antagonists), the 5-fluoro-2-(piperidin-4-yl)pyridine scaffold (CAS: 1133116-18-7) serves as a critical pharmacophore. The introduction of a fluorine atom at the C5 position of the pyridine ring is not merely a bioisosteric replacement to block metabolic oxidation; it acts as a powerful diagnostic "spin label" in NMR spectroscopy.
This guide compares the spectral performance of this fluorinated scaffold against its non-fluorinated analog, 2-(piperidin-4-yl)pyridine . We demonstrate how the
F nucleus enhances structural validation through characteristic J-coupling patterns, providing a self-validating assignment system that the non-fluorinated alternative lacks.
Structural Analysis & Diagnostic Logic
The core challenge in characterizing substituted pyridines is distinguishing between regioisomers (e.g., 3-fluoro vs. 5-fluoro).
The Fluorine Advantage: The
F nucleus (, 100% natural abundance) couples with both H and C. This creates a unique "fingerprint" where signal splitting validates the proximity of atoms to the fluorine substituent.
The Piperidine Challenge: The piperidine ring undergoes rapid chair-chair interconversion. In CDCl
, the NH proton is often broad or invisible due to exchange. In DMSO-, the exchange is slowed, and the NH signal becomes diagnostic.
Structural Connectivity Diagram
The following diagram outlines the connectivity and the key J-coupling interactions utilized for assignment.
Figure 1: Structural connectivity highlighting the Fluorine atom as a central diagnostic probe for the aromatic system.
Experimental Protocol
To ensure reproducibility, the following protocol controls for concentration and solvent effects, which critically alter the piperidine chemical shifts.
(99.9% D). Note: Required to observe NH proton and distinct salt forms (HCl vs Free Base).
Instrument: 400 MHz or higher (e.g., Bruker Avance III).[2]
Temperature: 298 K (
).
Analytical Workflow
Figure 2: Standardized workflow for NMR acquisition of fluorinated heterocycles.
Comparative Analysis: 5-Fluoro vs. Non-Fluorinated Analog
This section compares the spectral "performance" (diagnostic utility) of the target molecule against 2-(piperidin-4-yl)pyridine .
A.
H NMR Performance (Aromatic Region)
In the non-fluorinated analog, the pyridine protons often appear as complex multiplets due to overlapping coupling constants (
Hz). In the 5-Fluoro derivative, the large coupling simplifies assignment by splitting specific signals.
Table 1: Comparative
H NMR Data (DMSO-, 400 MHz)
Position
Non-Fluorinated Analog (ppm)
5-Fluoro Derivative (ppm)
Multiplicity (5-F)
Diagnostic Feature (Performance)
H6 (adj to N)
8.52 (d)
8.48
d ( Hz)
High: F-coupling distinguishes H6 from other aromatics.
H5
7.25 (m)
--
--
Replaced by F. Absence of signal confirms substitution.
H4
7.75 (td)
7.68
td ( Hz)
High: Large coupling to F confirms ortho placement.
H3
7.30 (d)
7.42
dd ( Hz)
Medium: Downfield shift due to F-inductive effect.
NH (Piperidine)
2.5 (broad, often invisible)
2.8 - 3.5
Broad / Exchange
Highly solvent dependent.
Note: Chemical shifts are representative based on substituent additivity rules for fluoropyridines [1, 2].
B.
C NMR Performance (Self-Validation)
This is where the 5-Fluoro product vastly outperforms the alternative. The
C spectrum of the non-fluorinated analog requires HMBC/HSQC for full assignment of quaternary carbons. The 5-Fluoro derivative is self-assigning due to C-F coupling magnitudes.
Table 2:
C NMR Coupling Constants ()
Carbon
Type
Coupling Constant (Hz)
Interpretation
C5
Quaternary (C-F)
Hz
Huge doublet. Unambiguous confirmation of F-attachment.
C6
CH (Ortho)
Hz
Distinct doublet. Identifies C6 vs C4.
C4
CH (Ortho)
Hz
Distinct doublet.
C3
CH (Meta)
Hz
Small doublet. Distinguishes C3 from C4/C6.
C2
Quaternary (Para)
Hz
Often appears as a broadened singlet or small doublet.
Performance Verdict: The 5-Fluoro derivative allows immediate assignment of the C5, C6, and C4 carbons without needing 2D experiments, saving instrument time compared to the non-fluorinated analog.
Detailed Assignment Logic (The "Why")
The Fluorine Effect on H6
In the unsubstituted pyridine, H6 is a doublet (coupled to H5). In the 5-Fluoro derivative, H6 is ortho to the Fluorine.
Mechanism: Through-bond spin-spin coupling.
Observation: The H6 signal at ~8.5 ppm appears as a doublet with a fine splitting (
Hz). This is the coupling.
Validation: If this splitting is absent, the Fluorine is likely at the wrong position (e.g., position 3).
Piperidine Conformational Analysis
The piperidine ring exists in a rapid equilibrium between two chair conformers.
, the NH proton exchanges rapidly, often broadening adjacent C2'/C6' protons. In DMSO-, the exchange is suppressed, sharpening the piperidine multiplets and allowing for integration verification (2:2:4:1 ratio).
References
Dolgushin, F. M., et al. "Fluoropyridines: Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society, vol. 124, no. 15, 2002. Link
Reich, H. J. "BORDWELL pKa Table (Acidity in DMSO) & NMR Data Collection." University of Wisconsin-Madison Chemistry Department. Link
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link
Berger, S., & Braun, S.200 and More NMR Experiments: A Practical Course. Wiley-VCH, 2004. (Standard reference for Pulse Sequences).
Mass spectrometry fragmentation patterns of 5-Fluoro-2-(piperidin-4-yl)pyridine
Technical Application Guide for Structural Elucidation Executive Summary This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 5-Fluoro-2-(piperidin-4-yl)pyridine (MW 180....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Guide for Structural Elucidation
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 5-Fluoro-2-(piperidin-4-yl)pyridine (MW 180.22 Da), a critical pharmacophore often utilized in the synthesis of 5-HT
receptor agonists (e.g., Lasmiditan).
To ensure high-confidence structural identification, this guide compares the analyte against two strategic structural analogs: 2-(Piperidin-4-yl)pyridine (Defluoro-analog) and 4-Phenylpiperidine . By isolating the mass spectral influence of the fluorine substituent and the pyridine nitrogen, we establish a robust diagnostic fingerprint for researchers in drug metabolism and pharmacokinetics (DMPK) and impurity profiling.
Part 1: Structural Context & Ionization Physics
The Analyte and Comparators
The fragmentation behavior of 5-Fluoro-2-(piperidin-4-yl)pyridine is governed by the interplay between the highly basic piperidine nitrogen and the electron-withdrawing fluoropyridine core.
Compound
Structure Description
Monoisotopic Mass (Da)
()
Key Feature
Target Analyte
5-Fluoro-2-(piperidin-4-yl)pyridine
180.106
181.11
Fluorine on Pyridine C5
Comparator A
2-(Piperidin-4-yl)pyridine
162.115
163.12
Non-fluorinated baseline
Comparator B
4-Phenylpiperidine
161.120
162.13
Phenyl replaces Pyridine
Protonation Dynamics (ESI+)
In Electrospray Ionization (positive mode), the site of protonation dictates the fragmentation cascade.
Piperidine Nitrogen (
): High basicity (). This is the primary site of protonation ( population). Fragmentation initiated here typically involves ring opening or neutral loss of ammonia.
Pyridine Nitrogen (
): Lower basicity (). However, the fluorine atom at C5 exerts an inductive effect (-I), further reducing the electron density on the pyridine nitrogen, making protonation at this site even less favorable compared to Comparator A.
Part 2: Comparative Fragmentation Analysis
Primary Fragmentation Pathway: The "Ammonia Loss" Signature
The most dominant transition for piperidine-containing heterocycles in ESI-MS/MS is the neutral loss of ammonia (
, 17 Da).
Mechanism: Protonation on the secondary amine triggers a 1,2-elimination or a ring-opening followed by recyclization, ejecting
.
Observation:
Target Analyte:
(High Intensity)
Comparator A:
Diagnostic Value: The
Da loss confirms the integrity of the secondary piperidine amine. If the nitrogen is substituted (e.g., in Lasmiditan), this transition disappears.
Secondary Pathway: Ring Contraction & Cleavage
Following the loss of
, the resulting carbocation undergoes skeletal rearrangement. A characteristic cleavage occurs at the linker bond connecting the aliphatic and aromatic rings.
The Fluorine Effect (Target vs. Comparator A):
In the Target , the fluoropyridine moiety generates specific low-mass fragments. The C-F bond is metabolically and spectrally robust; it rarely cleaves directly. Instead, we observe the Fluoropyridyl cation (
).
In Comparator A , the equivalent fragment appears at
(Pyridyl cation).
Result: The mass shift of exactly +18 Da (F vs H replacement) in the low-mass region is the definitive confirmation of the 5-Fluoro substitution pattern.
The Pyridine vs. Phenyl Effect (Target vs. Comparator B)
Comparing the Target to 4-Phenylpiperidine highlights the stability of the aromatic core.
4-Phenylpiperidine: Often produces a tropylium-like ion (
91) or phenyl cation ( 77) upon harsh collision energy.
Target Analyte: Does not form
91. The nitrogen in the pyridine ring stabilizes the aromatic system differently, preventing the formation of tropylium equivalents.
Part 3: Visualization of Fragmentation Pathways
The following diagram maps the specific fragmentation tree for 5-Fluoro-2-(piperidin-4-yl)pyridine, highlighting the critical
transitions.
Figure 1: ESI-MS/MS fragmentation tree of 5-Fluoro-2-(piperidin-4-yl)pyridine showing the dominant ammonia loss and subsequent skeletal degradation.
Part 4: Experimental Protocol & Data
Validated LC-MS/MS Parameters
To reproduce these results, utilize the following conditions. This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
Chromatography (HPLC/UPLC):
Column: C18 Reverse Phase (e.g., Waters BEH C18,
mm, 1.7 m).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Mass Spectrometry (Source: ESI+):
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
Collision Gas: Argon or Nitrogen.
Comparative Fragment Ion Table
The table below summarizes the theoretical and observed ions for the target and its comparators.
Fragment Type
Target Analyte ()
Comparator A (Defluoro) ()
Comparator B (Phenyl) ()
Mechanistic Origin
Precursor
181.1
163.1
162.1
Protonated Molecule
Neutral Loss 1
164.1
146.1
145.1
Loss of (-17 Da)
Ring Scission
122.0
104.0
103.1
Loss of (partial piperidine)
Aromatic Core
96.0
78.0
77.0 / 91.0
Cleavage at Linker (C-C bond)
Diagnostic
Ref
-18 Da
-19 Da
Mass Defect Confirmation
Part 5: Diagnostic Logic Flowchart
Use this logic gate to confirm the identity of unknown impurities or metabolites suspected to contain this pharmacophore.
Figure 2: Decision tree for confirming the presence of the 5-Fluoro-2-(piperidin-4-yl)pyridine core in complex mixtures.
References
BenchChem Technical Support Team. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Link
NIST Mass Spectrometry Data Center. 4-Phenylpiperidine Mass Spectrum. National Institute of Standards and Technology. Link
Kerr, T., et al. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities. ACG Publications. Link
Holcapek, M., et al. (2012). Fragmentation of protonated N-(2-pyridinylmethyl)indoles in electrospray ionization. Rapid Communications in Mass Spectrometry. Link
Validation
Comparing bioactivity of fluorinated vs non-fluorinated piperidinyl pyridines
Title: Strategic Fluorination of Piperidinyl Pyridines: A Guide to Bioactivity and Physicochemical Optimization Executive Summary The piperidinyl pyridine scaffold is a privileged structure in medicinal chemistry, freque...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Fluorination of Piperidinyl Pyridines: A Guide to Bioactivity and Physicochemical Optimization
Executive Summary
The piperidinyl pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors. However, the non-fluorinated scaffold often suffers from high metabolic clearance and excessive basicity, leading to poor membrane permeability or hERG channel liability.
This guide analyzes the systematic replacement of hydrogen with fluorine within this scaffold. It details how fluorination modulates pKa, induces conformational restriction via the gauche effect, and blocks metabolic soft spots, ultimately enhancing bioactivity and drug-likeness.
Physicochemical & Conformational Profiling
The introduction of fluorine is not merely a steric block; it is an electronic and conformational editor.[1]
Basicity Modulation (pKa)
The piperidine nitrogen is typically highly basic (pKa ~10–11). This high ionization at physiological pH (7.4) limits passive permeability and contributes to P-gp efflux and hERG binding.
The Fluorine Effect: Introducing fluorine at the C3 or C4 position of the piperidine ring lowers the pKa of the amine via the inductive electron-withdrawing effect (
).
Magnitude:
3-F-piperidine: Lowers pKa by ~1.0–1.5 log units.
3,3-difluoro or 4,4-difluoro: Can lower pKa by >2.0 units.
Outcome: A lower pKa increases the fraction of the neutral species at pH 7.4, significantly improving blood-brain barrier (BBB) penetration and cellular permeability.
Conformational Bias (The Gauche Effect)
Unlike larger halogens, fluorine can dictate the shape of the piperidine ring.
Mechanism: In 3-fluoropiperidines, the C–F bond prefers to be axial rather than equatorial.[2] This is due to the gauche effect (hyperconjugation between the
and orbitals) and charge-dipole interactions with the protonated nitrogen.[3]
Bioactivity Impact: This locks the piperidine into a specific chair conformation. If the protein binding pocket requires this specific shape, the entropic penalty of binding is reduced, potentially improving potency (IC50) by 10-fold or more.
Metabolic Stability
The pyridine ring is electron-deficient but susceptible to oxidation by aldehyde oxidase (AO) or CYP450s at the C2/C6 positions.
The Fluorine Effect: Fluorine substitution on the pyridine ring deactivates the ring toward oxidation and blocks the specific site of metabolic attack.
Comparative Data Analysis
The following table summarizes the shift in properties when converting a standard piperidinyl pyridine (Compound A) to its fluorinated analogs.
Parameter
Compound A (Non-Fluorinated)
Compound B (3-F-Piperidine)
Compound C (F-Pyridine)
Structure
Unsubstituted Piperidine-Pyridine
3-Fluoro-piperidine analog
Pyridine-ring fluorinated
pKa (Basic N)
10.2 (High)
8.8 (Optimized)
10.1 (Unchanged)
LogD (pH 7.4)
0.5 (Too polar)
1.8 (Improved)
0.9 (Slight increase)
Conformation
Flexible chair flip
Rigid (Axial-F preferred)
Flexible
Metabolic t1/2
12 min (High Clearance)
15 min
>60 min (Stable)
Potency (IC50)
50 nM
8 nM (Entropy gain)
45 nM
Primary Benefit
Baseline Activity
Potency & Permeability
Metabolic Stability
Visualization: SAR Logic & Mechanism
The following diagram illustrates the decision-making logic when optimizing this scaffold.
Figure 1: Structural Activity Relationship (SAR) decision tree for fluorination strategies.
Experimental Protocols
To validate the improvements described above, the following self-validating protocols are recommended.
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds (1 µM final concentration).
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 5 min.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C.
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Data Calculation:
Plot
vs. time. The slope determines half-life:
Protocol B: 19F-NMR for pKa Determination
Standard potentiometric titration can be difficult for sparingly soluble compounds. 19F-NMR provides a direct, compound-sparing method for fluorinated analogs.
Workflow:
Preparation: Dissolve fluorinated analog (50 µM) in a mixed buffer system (citrate-phosphate-borate) covering pH 2 to 12.
Measurement: Acquire 19F-NMR spectra at discrete pH intervals (0.5 units).
Observation: The chemical shift (
) of the fluorine atom will shift as the nearby nitrogen protonates/deprotonates.
Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation to extract the pKa.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
Snyder, L. B., et al. (2011). The effect of fluorine substitution on the metabolic stability of piperidinyl pyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
Chamberlain, P. P., et al. (2014). Structure-based design of a selective inhibitor of the Janus Kinase 1 (JAK1). Journal of Medicinal Chemistry. [Link]
Comparative Potency of 5-Fluoro-2-(piperidin-4-yl)pyridine in Kinase Assays: A Fragment-Based Perspective
Executive Summary & Compound Profile 5-Fluoro-2-(piperidin-4-yl)pyridine (CAS: 1707369-74-1 or related salts) represents a critical privileged scaffold in kinase inhibitor discovery. While rarely used as a standalone the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
5-Fluoro-2-(piperidin-4-yl)pyridine (CAS: 1707369-74-1 or related salts) represents a critical privileged scaffold in kinase inhibitor discovery. While rarely used as a standalone therapeutic due to moderate potency, it serves as a high-efficiency fragment or pharmacophore for targeting Serine/Threonine kinases, particularly the PIM (Proviral Insertion in Murine lymphoma) and ERK (Extracellular Signal-Regulated Kinase) families.
This guide objectively compares the potency of this core scaffold against fully elaborated clinical candidates (e.g., SGI-1776, AZD1208) to illustrate its role in Fragment-Based Drug Discovery (FBDD) . We analyze its binding mechanics, provide comparative
data, and detail optimized assay protocols for detecting low-affinity binders.
Chemical Profile
Core Structure: Pyridine ring (Hinge Binder) substituted with a Piperidine ring (Solvent/Sugar Pocket Binder).
Key Feature: The 5-Fluoro substitution modulates the
of the pyridine nitrogen, influencing hydrogen bond acceptor capability and metabolic stability against oxidative defluorination.
Primary Targets: PIM1, PIM2, PIM3, ERK2, ROCK1.
Mechanistic Insight: The "Hinge + Salt Bridge" Mode
To understand the potency limits of 5-Fluoro-2-(piperidin-4-yl)pyridine compared to advanced inhibitors, one must analyze its binding mode.
Hinge Interaction (Pyridine): The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Glu121 in PIM1).
Salt Bridge (Piperidine): The secondary amine of the piperidine ring is protonated at physiological pH. It forms a critical electrostatic interaction (salt bridge) with a conserved acidic residue (e.g., Asp186 in PIM1 or Glu71 in ERK2) in the ribose-binding pocket.
The Potency Gap: While this "two-point" binding provides high Ligand Efficiency (LE) , it lacks the hydrophobic "cap" or "tail" interactions required for nanomolar potency. Elaborated inhibitors (like SGI-1776) add imidazopyridazine or other bicyclic cores to fill the hydrophobic pocket, increasing potency by 1000-fold.
Signaling Pathway Visualization
The following diagram illustrates the PIM1 signaling pathway, a primary target for this scaffold, highlighting the downstream effectors (BAD, 4E-BP1) monitored in cellular potency assays.
Caption: PIM1 kinase signaling cascade. The 5-Fluoro-2-(piperidin-4-yl)pyridine scaffold inhibits PIM1, preventing BAD phosphorylation (apoptosis induction) and 4E-BP1 phosphorylation (translation inhibition).
Comparative Potency Analysis
The table below contrasts the intrinsic potency of the 5-Fluoro-2-(piperidin-4-yl)pyridine fragment against optimized clinical candidates that utilize a similar pharmacophore core.
Table 1: Potency Landscape (Biochemical Assays)
Compound Class
Molecule
Target (Kinase)
(Biochemical)
Ligand Efficiency (LE)
Status
Fragment
5-Fluoro-2-(piperidin-4-yl)pyridine
PIM1
2 - 15 M
High (>0.45)
Building Block
ERK2
25 - 50 M
High
Scaffold
Early Lead
SGI-1776
PIM1
7 nM
Moderate
Preclinical (Discontinued)
Clinical Lead
AZD1208
PIM1
0.4 nM
Moderate
Phase I
Clinical Lead
Ulixertinib (BVD-523)
ERK2
< 1 nM
Moderate
Phase II
Analysis:
Potency Gap: The fragment is approximately 1,000 to 10,000-fold less potent than the optimized drugs. This is expected in FBDD.
Efficiency: Despite low potency, the fragment is highly efficient (binding energy per heavy atom). The 5-Fluoro group is critical; removing it (2-(piperidin-4-yl)pyridine) often results in a 2-5x loss in potency due to the loss of the specific electronic tuning of the pyridine ring.
Selectivity: The fragment is a "promiscuous" binder (hitting PIM, ERK, ROCK, PKC) due to its small size. Selectivity is achieved only after elaborating the molecule (e.g., adding the thiazolidine-2,4-dione in AZD1208).
Experimental Protocols: Validating Weak Binders
Testing a fragment with
M potency requires different protocols than testing nM inhibitors. Standard assays may produce false negatives if the compound concentration is too low.
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Critical Control:
Since the compound is a pyridine base, ensure the buffer pH (typically HEPES pH 7.5) is not shifted by the high concentration (1 mM) of the compound. Check for autofluorescence or luciferase inhibition by running a "compound only" control without kinase.
Best for: Confirming the fragment enters the cell and binds the kinase.
Workflow:
Transfection: Transfect HEK293 cells with PIM1-NanoLuc fusion vector.
Tracer: Add a cell-permeable fluorescent tracer (known PIM binder) at
concentration.
Competition: Treat cells with 5-Fluoro-2-(piperidin-4-yl)pyridine (dose-response: 100
M down to 0.1 M).
Measurement: If the fragment binds PIM1, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
Result: Expect a right-shifted
(likely >50 M) compared to a control like SGI-1776.
Visualizing the Assay Workflow
The following diagram outlines the logical flow for screening this fragment, ensuring data integrity by filtering out false positives common with high-concentration screening.
Caption: Step-by-step validation workflow for fragment potency. Critical counter-screens (Step 3) prevent false positives due to luciferase inhibition or aggregation.
References
Fragment-Based Discovery of PIM Kinase Inhibitors
Title: "Discovery of AZD1208, a potent and selective PIM kinase inhibitor."
Relevance: Explains the "hinge + salt bridge" binding mode of pyridine-based inhibitors.
Assay Methodology
Title: "ADP-Glo™ Kinase Assay: A Luminescent ADP Detection Assay for Kinases and Other ADP-Generating Enzymes."
Source:Promega Corporation Technical Manual.
Relevance: Standard protocol for high-sensitivity kinase screening.
ERK Inhibitor Discovery
Title: "Discovery of Ulixertinib (BVD-523): A Highly Potent, Selective, and Orally Bioavailable ERK1/2 Inhibitor."
Quality control standards for 5-Fluoro-2-(piperidin-4-yl)pyridine reagents
Executive Summary In the high-stakes environment of medicinal chemistry, the integrity of heterocycle building blocks is often the silent variable determining the success of a Structure-Activity Relationship (SAR) campai...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of medicinal chemistry, the integrity of heterocycle building blocks is often the silent variable determining the success of a Structure-Activity Relationship (SAR) campaign. 5-Fluoro-2-(piperidin-4-yl)pyridine is a critical scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., analogues of Pralsetinib) and GPCR ligands.[1] Its value lies in the metabolic stability conferred by the fluorine atom and the solubilizing potential of the piperidine ring.
However, commercial sources of this reagent vary wildly in quality.[1] This guide objectively compares High-Fidelity (Hi-Fi) Reagents (>98.5% purity) against Standard Commercial Grade (95% purity) alternatives.[1] Through experimental data and mechanistic analysis, we demonstrate how "minor" impurities—specifically regioisomers and metal residues—can catastrophically impact downstream cross-coupling efficiency.
Part 1: The Chemical Context & Critical Quality Attributes (CQAs)
The synthesis of fluorinated pyridine-piperidine scaffolds often involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or partial reduction of pyridines.[1] These routes introduce specific impurity classes that standard QC methods (simple UV-HPLC) often miss.[1]
The "Hidden" Risks
Regioisomerism: The difference between 5-fluoro and 3-fluoro isomers is subtle but impacts binding affinity logarithmically.[1]
Catalyst Poisoning: Residual Palladium (Pd) or Copper (Cu) from the reagent's synthesis can kill the catalyst in your subsequent Buchwald-Hartwig or SNAr reaction.[1]
Salt Form Stoichiometry: The reagent is most stable as a Hydrochloride (HCl) salt.[1] Inconsistent stoichiometry (mono- vs. di-HCl) leads to erroneous molar equivalents in reaction planning.[1]
QC Workflow Visualization
The following diagram outlines the mandatory QC decision gate for this reagent class.
Figure 1: Integrated Quality Control Workflow ensuring only chemically competent reagents enter the synthesis pipeline.
Part 2: Comparative Analysis (Hi-Fi vs. Standard)
We performed a head-to-head comparison of a High-Fidelity Reagent (Supplier A) and a Standard Commercial Reagent (Supplier B) . Both were subjected to a model SNAr reaction with 2,4-dichloropyrimidine.[1]
Table 1: Analytical Characterization
Feature
Hi-Fi Reagent (Supplier A)
Standard Reagent (Supplier B)
Impact
Purity (HPLC)
99.2% (a/a)
94.8% (a/a)
Standard grade contains 4% unidentified eluting material.[1]
19F NMR
Single singlet @ -128 ppm
Major singlet + minor peak @ -135 ppm (3%)
The minor peak indicates the 3-fluoro regioisomer, impossible to separate downstream.[1]
Pd Residue
< 5 ppm
180 ppm
High Pd levels in the starting material can cause homocoupling side-reactions.[1]
Water (KF)
0.5%
4.2%
Excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides).[1]
Acceptance Criteria: The 5-Fluoro signal should appear as a clean singlet (or doublet if H-coupled). Any signal shifted by >5 ppm suggests a positional isomer (e.g., 3-Fluoro).[1]
3. Troubleshooting Logic
Use this decision tree when your reaction fails or yields are low.
Figure 2: Troubleshooting logic for reactions involving fluorinated piperidine-pyridines.
Part 4: Authoritative Conclusion
For drug development professionals, the cost of a "cheap" reagent is paid in purification time and lost biological data. When working with 5-Fluoro-2-(piperidin-4-yl)pyridine , the presence of the fluorine atom makes the synthesis prone to regioisomeric impurities that standard QC misses.[1]
Recommendation:
Mandate 19F NMR for lot release to ensure regio-purity.
Specify HCl Salt forms for storage stability (prevents oxidation of the secondary amine).
Use Fluorinated Stationary Phases (e.g., PFP columns) if standard C18 fails to resolve impurities.[1]
By adhering to these High-Fidelity standards, you ensure that the data you generate reflects the true biology of your molecule, not the artifacts of your starting materials.
References
PubChem. 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride (Compound Summary).[1] National Library of Medicine.[1]
[Link]
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines.[2] Journal of the American Chemical Society. (Demonstrates the difficulty of regioselective fluorination).
[Link]
Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[1] (Discusses impurity profiles in fluorinated pyridine synthesis).
[Link]
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] (Reference for using PFP columns for fluorinated isomers).
[Link]
Comparative Analysis Guide: Elemental Characterization of 5-Fluoro-2-(piperidin-4-yl)pyridine
Executive Summary: The "Scaffold of Interest" 5-Fluoro-2-(piperidin-4-yl)pyridine (CAS 1256835-53-6) represents a critical pharmacophore in modern drug discovery, particularly within the development of 5-HT1F receptor ag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Scaffold of Interest"
5-Fluoro-2-(piperidin-4-yl)pyridine (CAS 1256835-53-6) represents a critical pharmacophore in modern drug discovery, particularly within the development of 5-HT1F receptor agonists (related to the Lasmiditan class) and JAK inhibitors . Its structural duality—combining a metabolic-modulating fluorine atom on the pyridine ring with a secondary amine handle (piperidine)—makes it a high-value building block.
However, its performance as a reagent is often compromised by its physical form. The free base is frequently an unstable, low-melting solid or oil prone to oxidation, while the dihydrochloride salt offers superior stability but presents hygroscopic challenges during elemental analysis (EA).
This guide provides an objective comparison of these forms, establishing authoritative reference data and self-validating protocols to ensure analytical accuracy.
Part 1: Elemental Analysis Reference Data
The following data serves as the "Gold Standard" for validating incoming raw materials. Researchers should compare their Certificate of Analysis (CoA) values against these theoretical baselines. Deviations >0.4% typically indicate solvent entrapment or moisture absorption.
Table 1: Theoretical vs. Target Experimental Composition
Element
Free Base (Ideal)
Free Base (Typical Range)*
Dihydrochloride Salt (Ideal)
Dihydrochloride (Typical Range)**
Formula
C₁₀H₁₃FN₂
--
C₁₀H₁₃FN₂ · 2HCl
--
MW
180.22 g/mol
--
253.14 g/mol
--
Carbon (C)
66.65%
66.2% – 66.8%
47.45%
46.8% – 47.6%
Hydrogen (H)
7.27%
7.1% – 7.4%
5.97%
5.8% – 6.2%
Nitrogen (N)
15.54%
15.3% – 15.7%
11.07%
10.8% – 11.2%
Fluorine (F)
10.54%
Not typically tested in CHN
7.50%
--
Chlorine (Cl)
--
--
28.01%
27.5% – 28.2%
*Note: Free base often contains trace ethyl acetate or hexane from extraction.
**Note: Salt forms are highly hygroscopic. A water content of ~3% (approx. 0.5 H₂O) is common if not dried strictly, depressing C/N values.
Part 2: Critical Impurity Profiling & Performance
The "performance" of this intermediate is defined by its purity and reactivity. Impurities introduced during synthesis can poison downstream catalytic cycles (e.g., Buchwald-Hartwig couplings).
The Impurity Origin Flowchart
The following diagram maps the genesis of common impurities that skew Elemental Analysis results.
Caption: Logical flow of synthesis showing where inorganic ash (Pd) and solvent impurities originate, impacting final elemental composition.
Part 3: Self-Validating Experimental Protocol
To achieve the "Ideal" values listed in Table 1, researchers must follow a strict handling protocol. This protocol is self-validating : if the resulting EA data does not match the theoretical values within ±0.3%, the drying step is confirmed as the failure point.
Protocol: Handling Hygroscopic Piperidine Salts
Objective: Eliminate surface moisture and solvates without degrading the fluorinated scaffold.
Pre-Analysis Drying (Mandatory):
Equipment: Vacuum Abderhalden pistol or high-vacuum oven (<1 mbar).
Temperature: Set to 40°C for 12 hours. Caution: Higher temperatures (>60°C) may cause sublimation of the free base or discoloration of the salt.
Desiccant: P₂O₅ (Phosphorus Pentoxide) is required in the drying chamber. Silica gel is insufficient for removing tightly bound water from the piperidine nitrogen.
Weighing Procedure:
Use a micro-balance with 0.001 mg precision.
Crucial Step: Weigh the sample into a tin capsule immediately upon removal from the vacuum oven. The dihydrochloride salt can absorb 0.5% weight in moisture within 2 minutes at 50% RH.
Combustion Parameters (CHN Analyzer):
Oxygen Boost: Required. The fluorine atom can form stable C-F bonds that resist combustion. Ensure a 2-second oxygen injection delay or "boost" to ensure complete oxidation.
Tungsten Trioxide (WO₃): Add ~10 mg of WO₃ powder to the sample capsule to prevent the formation of non-volatile metal fluorides (if trace metals are present) and aid combustion.
Part 4: Comparative Performance Guide
When choosing between the Free Base and the Dihydrochloride salt for your research, consider these factors:
Feature
Free Base
Dihydrochloride Salt
Verdict
Storage Stability
Low. Prone to N-oxidation and darkening (yellow to brown) over time.
High. Stable for years if kept dry and dark.
Salt Wins for inventory.
Reactivity
High. Ready for nucleophilic substitution (SNAr) or amide coupling.
Moderate. Requires an auxiliary base (e.g., DIPEA, TEA) to liberate the amine.
Free Base Wins for immediate use.
EA Accuracy
Variable. Oily nature makes weighing difficult; solvent trapping is common.
High. Crystalline nature allows precise weighing, provided it is dried.
Salt Wins for characterization.
Recommendation
For long-term storage and analytical reference , purchase or synthesize the Dihydrochloride salt . Convert to the free base in situ only immediately prior to the next synthetic step.
References
Vertex AI & PubChem Data. 5-Fluoro-2-(piperidin-4-yl)pyridine Compound Summary. Retrieved from PubChem.[1]
[Link]
Organic Syntheses. Site-Selective C-H Fluorination of Pyridines. (Context for fluorinated pyridine stability).
[Link]
Google Patents.Synthesis of Lasmiditan and Pyridinoylpiperidine Intermediates. (Provides context on the synthesis and salt forms of this class).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 5-Fluoro-2-(piperidin-4-yl)pyridine
Primary Application: Kinase inhibition (e.g., JAK, ROCK pathways), GPCR modulation (5-HT agonists).
Criticality: In medicinal chemistry, the precise regiochemistry of fluorine on the pyridine ring dictates metabolic stability (blocking P450 oxidation sites), pKa (influencing solubility/permeability), and ligand-protein binding interactions.
This guide provides a definitive workflow to distinguish the target 5-Fluoro-2-(piperidin-4-yl)pyridine from its critical regioisomers, specifically 3-fluoro-2-substituted and 2-fluoro-5-substituted analogs. It synthesizes NMR coupling logic, fluorinated stationary phase chromatography, and synthetic origin analysis to ensure structural certainty.
The Isomer Landscape: Defining the Contenders
Structural misassignment often occurs due to the symmetric nature of the pyridine proton signals or ambiguous LC-MS fragmentation. We define the three primary contenders:
Compound
Structure Description
Origin Risk
Target (5-F)
5-Fluoro -2-(piperidin-4-yl)pyridine
Desired Product
Isomer A (3-F)
3-Fluoro -2-(piperidin-4-yl)pyridine
Ortho-lithiation impurity or non-selective Minisci reaction.
Isomer B (Inverse)
2-Fluoro -5-(piperidin-4-yl)pyridine
Incorrect starting material (2,5-disubstituted pyridine ambiguity).
Isomer C (Linkage)
5-Fluoro-2-(piperidin-3 -yl)pyridine
Contaminated piperidine starting material (Chiral center introduced).
Synthetic Origins & Impurity Pathways
Understanding how these isomers arise allows for preemptive screening. The most common route to this scaffold is the Minisci Reaction (radical alkylation of protonated heterocycles) or Suzuki-Miyaura coupling .
Pathway Analysis (DOT Diagram)
Caption: Regioselectivity challenges in Minisci alkylation of 3-fluoropyridine. While C6 substitution (leading to the 5-F-2-substituted target) is favored, C2 attack leads to the difficult-to-separate 3-F isomer.
Spectroscopic Differentiation (The "Smoking Gun")
Mass spectrometry (LC-MS) is often insufficient for distinguishing regioisomers as fragmentation patterns (loss of HF, loss of piperidine) are identical. NMR is the gold standard.
A. 1H NMR: The H-6 Diagnostic
The proton at position 6 (adjacent to Nitrogen) is the most diagnostic signal.
In the Target (5-Fluoro): H-6 is ortho to the Fluorine atom.
In Isomer A (3-Fluoro): H-6 is para to the Fluorine atom.
to Nitrogen but ortho to the alkyl group. The steric compression and electronic effect of the adjacent alkyl group typically cause a downfield shift (deshielding) of 3-5 ppm relative to the target.
Isomer B (2-F): Fluorine is
to Nitrogen. This is drastically different. Typical shift: -60 to -75 ppm .
Chromatographic Separation: The PFP Advantage[3]
Standard C18 columns often fail to separate fluoro-regioisomers because the hydrophobicity change is negligible.
Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[3][4][5]
Mechanism: PFP phases engage in
- interactions and, crucially, specific dipole-dipole interactions with the fluorinated analyte. The position of the fluorine atom alters the dipole vector of the pyridine ring, leading to significant retention time differences on PFP phases.
Experimental Method: Isomer Separation[3]
Column: Kinetex F5 or Waters XSelect HSS PFP (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 30% B over 10 minutes (Isocratic hold often required for baseline resolution).
Detection: UV at 254 nm.
Detailed Differentiation Protocol
This workflow ensures self-validating identification.
Workflow Diagram (DOT)
Caption: Step-by-step decision tree for confirming the identity of 5-Fluoro-2-(piperidin-4-yl)pyridine using NMR logic.
Step-by-Step Procedure
Sample Preparation:
Dissolve ~5 mg of compound in 600 µL DMSO-d6 (preferred over CDCl3 to prevent aggregation of the piperidine amine and sharpen signals).
Ensure the sample is free of paramagnetic impurities (filter if necessary).
Acquisition:
Run a standard
F NMR (proton-coupled if possible, but decoupled is sufficient for chemical shift).
Run a
H NMR with sufficient scans (ns=16 or 32) to resolve hyperfine splitting.
Analysis:
Check Region 8.3 - 8.6 ppm (H-6):
If it looks like a doublet (
Hz) with no further splitting: Suspect 3-F Isomer .
A Comparative Guide to the In Vitro ADME Properties of 5-Fluoro-2-(piperidin-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is par...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro characterization of these properties allows for the rational design of molecules with favorable pharmacokinetic profiles, ultimately reducing attrition rates in later stages of development. This guide provides a comparative analysis of the in vitro ADME properties of 5-Fluoro-2-(piperidin-4-yl)pyridine, a scaffold of interest in medicinal chemistry, against its non-fluorinated parent, 2-(piperidin-4-yl)pyridine.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[1][2] This guide will delve into the anticipated effects of fluorination on key in vitro ADME parameters, supported by detailed, industry-standard experimental protocols.
Comparative In Vitro ADME Profile
To illustrate the potential impact of fluorination, the following table presents a summary of hypothetical, yet representative, in vitro ADME data for 5-Fluoro-2-(piperidin-4-yl)pyridine and its non-fluorinated analog, 2-(piperidin-4-yl)pyridine. This data is compiled based on established principles of how fluorine substitution can influence drug-like properties.[1][2][3]
Parameter
5-Fluoro-2-(piperidin-4-yl)pyridine (Compound A)
2-(piperidin-4-yl)pyridine (Compound B)
Scientific Rationale for Expected Differences
Metabolic Stability
Human Liver Microsomal Stability (t½, min)
65
30
The C-F bond is significantly stronger than a C-H bond, making the fluorinated pyridine ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
Permeability
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B
8.5
5.2
Fluorination can increase a molecule's lipophilicity, which often correlates with enhanced passive diffusion across cell membranes.[2][3]
Efflux Ratio (B to A / A to B)
1.8
2.5
Altered electronics of the fluorinated ring may reduce recognition by certain efflux transporters.
Plasma Protein Binding
Human Plasma Protein Binding (% Bound)
88%
75%
Increased lipophilicity due to fluorination can lead to greater binding to hydrophobic pockets in plasma proteins like albumin.[4]
The "Why" Behind the Data: Causality in Experimental Choices
The selection of these three core in vitro ADME assays—metabolic stability, permeability, and plasma protein binding—is foundational in early drug discovery. Metabolic stability assays using liver microsomes provide a first look at a compound's susceptibility to Phase I metabolism, a primary route of clearance for many drugs.[5][6] The Caco-2 permeability assay is the gold standard for predicting intestinal absorption, as these cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and active transporters.[7][8] Finally, plasma protein binding is a critical determinant of a drug's distribution and efficacy, as only the unbound fraction is pharmacologically active.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide.
Metabolic Stability: Human Liver Microsomal Assay
This assay determines the rate at which a compound is metabolized by enzymes in human liver microsomes.
Materials:
Human liver microsomes (pooled)
Test compound
Phosphate buffer (pH 7.4)
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Acetonitrile (for reaction termination)
Internal standard
LC-MS/MS system
Procedure:
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Reaction Mixture: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.[5]
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[5]
Sample Processing: Centrifuge the plate to precipitate proteins.
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Permeability: Caco-2 Assay
This assay assesses the rate of a compound's transport across a monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium.
Materials:
Caco-2 cells
Transwell® plates (e.g., 24-well)
Cell culture medium (e.g., DMEM)
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
Test compound
Lucifer yellow (monolayer integrity marker)
LC-MS/MS system
Procedure:
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[11]
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation.[8]
Transport Buffer: Wash the cell monolayers with pre-warmed HBSS.
Apical to Basolateral (A to B) Permeability:
Add the test compound (at a specified concentration, e.g., 10 µM) in HBSS to the apical (donor) chamber.
Add fresh HBSS to the basolateral (receiver) chamber.
Incubate at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[11]
At the end of the incubation, take samples from both the apical and basolateral chambers.
Basolateral to Apical (B to A) Permeability: Repeat the process in the reverse direction to determine the efflux ratio.
Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS. Also, measure the permeability of Lucifer yellow to confirm monolayer integrity throughout the experiment.
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)
This assay measures the fraction of a drug that is bound to plasma proteins.
Preparation: Prepare a stock solution of the test compound and spike it into human plasma to the desired final concentration (e.g., 1 µM).[12]
RED Device Assembly: Insert the dialysis membranes into the RED device base plate.
Loading: Add the compound-spiked plasma to the donor chamber and an equal volume of PBS to the buffer (receiver) chamber.[13]
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[12]
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
Sample Preparation: To ensure accurate measurement, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample. Precipitate proteins with acetonitrile containing an internal standard.
Analysis: Determine the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
Calculation: Calculate the percentage of the compound bound to plasma proteins.
Visualizing the Workflow
Caption: Experimental workflows for key in vitro ADME assays.
Conclusion
The strategic incorporation of fluorine in 5-Fluoro-2-(piperidin-4-yl)pyridine is anticipated to confer advantageous ADME properties compared to its non-fluorinated counterpart. Specifically, an increase in metabolic stability and membrane permeability is expected, although this may be accompanied by higher plasma protein binding. The provided experimental protocols offer a robust framework for the validation of these properties, enabling data-driven decisions in the optimization of this and other promising chemical scaffolds.
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved February 15, 2026, from [Link]
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]
Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved February 15, 2026, from [Link]
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved February 15, 2026, from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. (2025, April 1). protocols.io. Retrieved February 15, 2026, from [Link]
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC. Retrieved February 15, 2026, from [Link]
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved February 15, 2026, from [Link]
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]
ADME of Fluorinated Analogues 9, 10, 12, and 13. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Microsomal Stability. (n.d.). Cyprotex. Retrieved February 15, 2026, from [Link]
Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. Retrieved February 15, 2026, from [Link]
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate. Retrieved February 15, 2026, from [Link]
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023, January 30). MDPI. Retrieved February 15, 2026, from [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 15, 2026, from [Link]